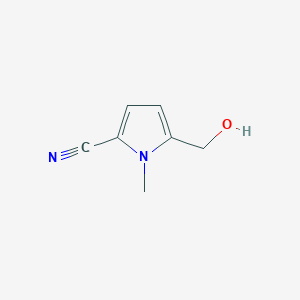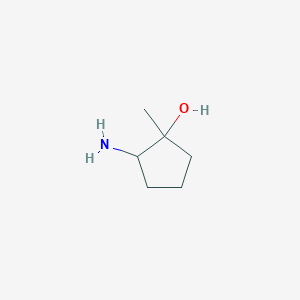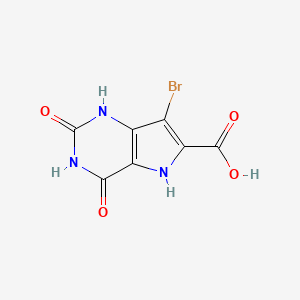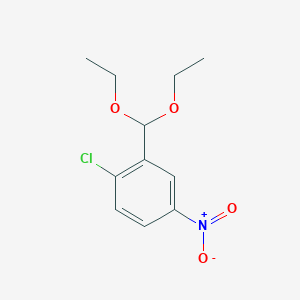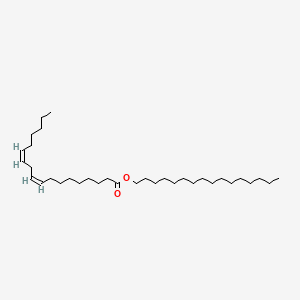![molecular formula C9H14O B3049443 Bicyclo[2.2.2]octane-1-carbaldehyde CAS No. 2064-05-3](/img/structure/B3049443.png)
Bicyclo[2.2.2]octane-1-carbaldehyde
Vue d'ensemble
Description
“Bicyclo[2.2.2]octane-1-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as bicyclo[2.2.2]octanes . These are organic compounds containing a bicyclic structure made up of three rings, and exactly eight carbon atoms .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research. A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal free, mild, and operationally simple conditions .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic structure made up of three rings and exactly eight carbon atoms . The 3D structure may be viewed using Java or Javascript .
Applications De Recherche Scientifique
Synthesis of Organic Derivatives
Bicyclo[2.2.2]octane-1-carbaldehyde serves as a precursor in the synthesis of various organic compounds. An improved strategy using 1-norbornyllithium led to the preparation of bridgehead substituted derivatives, showcasing its versatility in organic synthesis (Kostova & Dimitrov, 1995).
Enantioselective Synthesis
In the field of asymmetric synthesis, bicyclo[2.2.2]octane derivatives have been used in Lewis base catalyzed domino Michael/aldol reactions to produce chiral bicyclo[3.2.1]octane-6-carbaldehydes. These reactions are noteworthy for their high enantioselectivities, demonstrating the compound's potential in producing chiral molecules (Rueping et al., 2009).
Catalysis
Bicyclo[2.2.2]octane derivatives have been utilized in rhodium-catalyzed asymmetric reactions. Specifically, C2-symmetric bicyclo[2.2.2]octa-2,5-dienes, derived from bicyclo[2.2.2]octane-2,5-dione, have shown high enantioselectivity in catalytic processes, highlighting their importance in asymmetric catalysis (Otomaru et al., 2005).
Molecular Machines and Functional Materials
Innovative applications in functional materials and molecular machines have been explored using bicyclo[2.2.2]octane derivatives. Studies on 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane demonstrated its potential in forming a crystalline array of molecular rotors, contributing to the development of advanced materials and molecular machinery (Lemouchi et al., 2011).
Electrical Effects in Saturated Systems
Research on the electrical effects of substituent groups in saturated systems utilized this compound derivatives. These studies provide insights into the transmission of electrical effects through non-conjugated systems, contributing to the understanding of molecular reactivity and properties (Roberts & Moreland, 1953).
Ligand Synthesis
Bicyclo[2.2.2]octane derivatives have been synthesized and used as chiral ligands in organometallic chemistry. For instance, amino alcohols with bicyclo[3.3.0]octane scaffolds were used as ligands for the enantioselective addition of diethylzinc to aldehydes, demonstrating their applicability in stereoselective reactions (Zhong, Lei, & Lin, 2002).
Safety and Hazards
The safety data sheet for the related compound “bicyclo[2.2.2]octane-1-carboxylic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
bicyclo[2.2.2]octane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-9-4-1-8(2-5-9)3-6-9/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLAMJZRRHSDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547966 | |
| Record name | Bicyclo[2.2.2]octane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2064-05-3 | |
| Record name | Bicyclo[2.2.2]octane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-](/img/structure/B3049364.png)

